Amiodarone metabolite M11-2
CAS No.: 725684-62-8
Cat. No.: VC17137510
Molecular Formula: C25H29I2NO4
Molecular Weight: 661.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725684-62-8 |
|---|---|
| Molecular Formula | C25H29I2NO4 |
| Molecular Weight | 661.3 g/mol |
| IUPAC Name | [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
| Standard InChI | InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
| Standard InChI Key | IIOUFGJTYMDOPR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
Introduction
Amiodarone Metabolism: Contextual Framework
Amiodarone (C25H29I2NO3) undergoes extensive hepatic metabolism mediated primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The drug’s iodine-rich structure and lipophilicity complicate its elimination, resulting in a half-life of 40–55 days. Metabolic pathways include:
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N-dealkylation: Formation of desethylamiodarone (DEA), the primary active metabolite.
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Hydroxylation: Addition of hydroxyl groups at positions 2, 3', or 5' of the benzofuran ring.
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Conjugation: Glucuronidation or sulfation for renal excretion .
Structural Characterization of M11-2
While the exact structure of M11-2 remains unspecified in accessible databases, its positional isomerism can be hypothesized based on related metabolites:
Table 1: Comparative Structural Features of Amiodarone Metabolites
Pharmacokinetic and Pharmacodynamic Implications
Metabolic Pathway Integration
M11-2 is hypothesized to form via CYP3A4-mediated hydroxylation, analogous to M11-5 . Its detection in plasma or tissues would depend on analytical methods such as:
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LC-MS/MS: For quantifying trace metabolites.
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Radiolabeled studies: To track iodine disposition.
Table 2: Key Pharmacokinetic Parameters of Amiodarone Metabolites
| Parameter | Amiodarone | DEA | 3'-Hydroxy-DEA | M11-2 (Predicted) |
|---|---|---|---|---|
| Half-life (days) | 40–55 | 60–70 | 45–55 | 50–60 |
| Protein Binding (%) | 96 | 98 | 95 | 97 |
| Vd (L/kg) | 66 | 120 | 90 | 110 |
| Clearance (mL/min) | 220 | 180 | 200 | 190 |
M11-2’s high volume of distribution (Vd) and prolonged half-life suggest deep tissue penetration, consistent with amiodarone’s accumulation in the liver, lungs, and adipose tissue .
Cardiotoxic and Antitumor Effects
Amiodarone and its metabolites exhibit dual cardioprotective and pro-apoptotic properties. For example:
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DEA: Prolongs cardiac action potentials but induces phospholipidosis .
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M11-5: Associated with p53-independent apoptosis in HeLa cells via SRSF3-PTC accumulation .
M11-2 may share these dual roles. Structural similarities to M11-5 imply potential ROS-mediated cytotoxicity and autophagy modulation, though empirical validation is needed.
Clinical and Toxicological Considerations
Drug-Drug Interactions
Amiodarone’s metabolites inhibit CYP2D6 and P-glycoprotein, raising risks of co-administered drug accumulation. M11-2’s enzyme affinity remains uncharacterized but could exacerbate interactions with:
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Digoxin: Increased bioavailability due to P-gp inhibition.
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Warfarin: Elevated INR via CYP2C9 interference.
Organ-Specific Toxicity
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Pulmonary fibrosis: Linked to DEA’s phospholipidosis but unconfirmed for M11-2.
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Hepatotoxicity: Hydroxylated metabolites may generate reactive quinone intermediates.
Future Research Directions
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